molecular formula C12H12O2 B1143409 Methyl (2E,4E)-5-phenylpenta-2,4-dienoate CAS No. 1516-24-1

Methyl (2E,4E)-5-phenylpenta-2,4-dienoate

Cat. No. B1143409
CAS RN: 1516-24-1
M. Wt: 188.22 g/mol
InChI Key: OXWQBUHCJNXFLV-UHFFFAOYSA-N
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Description

“Methyl (2E,4E)-5-phenylpenta-2,4-dienoate” is a chemical compound with the molecular formula C12H12O2 . It has an average mass of 188.223 Da and a mono-isotopic mass of 188.083725 Da .

Scientific Research Applications

  • Electrophilic Substitution and Nucleophilic Cyclization Reactions : Gao, Yan, and Li (2012) synthesized a series of new (E,E)-1,3-diene-bearing troponoid-based compounds using electrophilic substitution and nucleophilic cyclisation reactions involving 3-((2E,4E)-5-phenylpenta-2,4-dienoyl)tropolone. This research highlights the potential of such compounds for further development through various chemical reactions (Gao, Yan, & Li, 2012).

  • Formal Synthesis of Strobilurins A and X : Grigorieva et al. (2010) accomplished the formal synthesis of strobilurins A and X, which are known synthetic precursors, through stereospecific reactions from certain dienols, including those related to Methyl (2E,4E)-5-phenylpenta-2,4-dienoate (Grigorieva, Popovsky, Stepanov, & Lubuzh, 2010).

  • Preparation and Characterization of Functionalized Unsaturated Ketones : Khalid et al. (2020) explored the synthesis of functionalized unsymmetrical mono-carbonyl curcuminoids, using spectroscopic techniques and quantum chemical insights. This study provides valuable information on the chemical properties and potential applications of such compounds (Khalid et al., 2020).

  • Metabolic Products from Microorganisms : Potterat et al. (1994) reported the isolation and characterization of new phenylpentadienamides from the culture filtrate of Streptomyces sp., demonstrating the natural occurrence and potential biological activity of such compounds (Potterat, Zähner, Metzger, & Freund, 1994).

  • Synthesis of Sex Pheromones : Shakhmaev et al. (2017) performed a stereoselective synthesis of methyl-(2E,4Z)-deca-2,4-dienoate, a component of sex pheromones, based on Fe-catalyzed cross-coupling, illustrating the relevance of such compounds in the field of pheromone synthesis (Shakhmaev, Sunagatullina, Akimova, & Zorin, 2017).

  • Synthesis of Cannabinoids : Crombie et al. (1988) reported the synthesis of cannabinoids carrying ω-carboxy substituents, including a methodology adaptable for isotopic side-chain labeling, showcasing the applicability of these compounds in cannabinoid research (Crombie, Crombie, & Tuchinda, 1988).

properties

{ "Design of the Synthesis Pathway": "The synthesis of Methyl (2E,4E)-5-phenylpenta-2,4-dienoate can be achieved through a Wittig reaction, which involves the condensation of an aldehyde with a phosphonium ylide to form an alkene. The starting material for the synthesis is benzaldehyde, which will react with the appropriate phosphonium ylide to form the desired product.", "Starting Materials": [ "Benzaldehyde", "Methyltriphenylphosphonium bromide", "Sodium hydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Preparation of the phosphonium ylide by reacting methyltriphenylphosphonium bromide with sodium hydride in dry methanol.", "Step 2: Addition of benzaldehyde to the ylide in diethyl ether to form the intermediate alkene.", "Step 3: Isolation of the product by filtration and purification through recrystallization." ] }

CAS RN

1516-24-1

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C12H12O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

OXWQBUHCJNXFLV-UHFFFAOYSA-N

SMILES

COC(=O)C=CC=CC1=CC=CC=C1

Canonical SMILES

COC(=O)C=CC=CC1=CC=CC=C1

synonyms

(2E,4E)-5-PHENYL-PENTA-2,4-DIENOIC ACID METHYL ESTER

Origin of Product

United States

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